[1-(cyclohexylmethylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate
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Overview
Description
[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is a complex organic compound that features a phthalazine core, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclohexylmethylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multiple steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the condensation of hydrazine with phthalic anhydride under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using alcohols and acid catalysts.
Attachment of the Cyclohexylmethylamino Group: This step involves the reaction of cyclohexylmethylamine with an appropriate acylating agent, such as an acid chloride or anhydride, to form the amide linkage.
Final Coupling: The final step involves coupling the intermediate compounds under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(cyclohexylmethylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may serve as a scaffold for the development of pharmaceuticals. Its phthalazine core is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity.
Mechanism of Action
The mechanism of action of [1-(cyclohexylmethylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phthalazine core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Compounds like phthalazine-1,4-dione and phthalazine-1-carboxylate share the core structure but differ in their functional groups.
Cyclohexylmethylamino Derivatives: Compounds such as N-cyclohexylmethylacetamide have similar amide linkages but lack the phthalazine core.
Uniqueness
The uniqueness of [1-(cyclohexylmethylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate lies in its combination of a phthalazine core with a cyclohexylmethylamino group
Properties
IUPAC Name |
[1-(cyclohexylmethylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12(17(23)20-11-13-7-3-2-4-8-13)26-19(25)16-14-9-5-6-10-15(14)18(24)22-21-16/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSVUIMIKDCGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCC1)OC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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